molecular formula C10H6ClFN2 B13098198 4-Chloro-2-(2-fluorophenyl)pyrimidine

4-Chloro-2-(2-fluorophenyl)pyrimidine

Cat. No.: B13098198
M. Wt: 208.62 g/mol
InChI Key: ULOAKWXQSAJPHL-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and fluorine atoms attached to a pyrimidine ring Pyrimidines are a class of organic compounds that are widely studied due to their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-fluorophenyl)pyrimidine typically involves the nucleophilic substitution reaction of 2-chloro-4-methylpyrimidine with a fluorinated aromatic compound.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-fluorophenyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reaction conditions typically involve solvents like ethanol or dimethylformamide (DMF) and may require heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-(2-fluorophenyl)pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the structure enhance its binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes or block receptor sites, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(2-fluorophenyl)pyrimidine is unique due to the specific positioning of the chlorine and fluorine atoms, which significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced selectivity and potency in certain applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-chloro-2-(2-fluorophenyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2/c11-9-5-6-13-10(14-9)7-3-1-2-4-8(7)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOAKWXQSAJPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=N2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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